Cas no 22235-81-0 (N-Isopropyl Noratropine)
N-Isopropyl Noratropine Chemical and Physical Properties
Names and Identifiers
-
- endo-(1)-8-Aza-8-isopropylbicyclo(3.2.1)oct-3-yl (hydroxymethyl)phenylacetate
- N-Isopropyl Noratropine
- endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate
- (8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
- STL450976
- EC 244-859-1
- DTXSID40944878
- VORSMCHHJRVORT-UHFFFAOYSA-N
- J-014597
- 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
- N-Isopropylnoratropine
- SCHEMBL15615456
- NS00010047
- 22235-81-0
- EINECS 244-859-1
- 8-(propan-2-yl)-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
- endo-(+-)-8-Aza-8-isopropylbicyclo(3.2.1)oct-3-yl (hydroxymethyl)phenylacetate
- AKOS030255564
-
- Inchi: 1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3
- InChI Key: VORSMCHHJRVORT-UHFFFAOYSA-N
- SMILES: O(C(C(C1C=CC=CC=1)CO)=O)C1CC2CCC(C1)N2C(C)C
Computed Properties
- Exact Mass: 317.19900
- Monoisotopic Mass: 317.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Melting Point: 112-114°C
- PSA: 49.77000
- LogP: 2.64740
N-Isopropyl Noratropine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
N-Isopropyl Noratropine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Isopropyl Noratropine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I872680-5mg |
N-Isopropyl Noratropine |
22235-81-0 | 5mg |
$97.00 | 2023-05-18 | ||
| TRC | I872680-10mg |
N-Isopropyl Noratropine |
22235-81-0 | 10mg |
$ 159.00 | 2023-09-07 | ||
| TRC | I872680-25mg |
N-Isopropyl Noratropine |
22235-81-0 | 25mg |
$ 374.00 | 2023-09-07 | ||
| TRC | I872680-50mg |
N-Isopropyl Noratropine |
22235-81-0 | 50mg |
$ 707.00 | 2023-09-07 | ||
| TRC | I872680-100mg |
N-Isopropyl Noratropine |
22235-81-0 | 100mg |
$1228.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N912222-5mg |
N-Isopropylnoratropine (NINA) |
22235-81-0 | 98% | 5mg |
¥3,360.60 | 2022-09-01 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4998-1mg |
N-Isopropylnoratropine |
22235-81-0 | 98% | 1mg |
¥528.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4998-5mg |
N-Isopropylnoratropine |
22235-81-0 | 98% | 5mg |
¥2234.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4998-10mg |
N-Isopropylnoratropine |
22235-81-0 | 98% | 10mg |
¥2857.00 | 2023-09-10 | |
| A2B Chem LLC | AF63433-1mg |
endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate |
22235-81-0 | ≥98% | 1mg |
$40.00 | 2024-04-20 |
N-Isopropyl Noratropine Related Literature
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on N-Isopropyl Noratropine
Introduction to N-Isopropyl Noratropine (CAS No. 22235-81-0)
N-Isopropyl Noratropine, a compound with the chemical formula C14H21NO2, is a derivative of atropine that has garnered significant attention in the field of pharmaceutical research. The compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 22235-81-0, which distinguishes it from other related molecules. This introduction aims to provide a comprehensive overview of N-Isopropyl Noratropine, including its chemical properties, potential applications, and the latest research findings that highlight its significance in modern medicine.
The molecular structure of N-Isopropyl Noratropine features a noratropine backbone with an isopropyl group attached to the nitrogen atom. This modification imparts distinct pharmacological characteristics that set it apart from its parent compound, atropine. The isopropyl group enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects. Such modifications are often explored in the development of novel therapeutic agents to achieve higher efficacy or targeted action.
In recent years, N-Isopropyl Noratropine has been the subject of extensive research due to its potential applications in treating various neurological and gastrointestinal disorders. One of the most promising areas of investigation has been its use as an anticholinergic agent. Anticholinergics are widely used to alleviate symptoms associated with conditions such as Parkinson's disease, irritable bowel syndrome (IBS), and other cholinergic excess disorders. The unique properties of N-Isopropyl Noratropine make it a candidate for developing more selective and potent anticholinergic drugs.
Recent studies have demonstrated that N-Isopropyl Noratropine exhibits significant affinity for muscarinic receptors, particularly M1 and M2 subtypes. This selectivity is crucial for developing drugs with improved side effect profiles. For instance, excessive blockade of M2 receptors can lead to adverse cardiovascular effects, whereas selective M1 receptor activation may enhance cognitive functions without causing significant peripheral side effects. The precise modulation of receptor activity by N-Isopropyl Noratropine holds promise for targeted therapies in neurological conditions where cholinergic balance is disrupted.
The pharmacokinetic profile of N-Isopropyl Noratropine has also been extensively studied. Research indicates that the compound exhibits moderate oral bioavailability and a relatively long half-life, suggesting potential for once-daily dosing regimens. This characteristic would be particularly beneficial for patients requiring chronic treatment, as it would improve compliance and convenience. Additionally, the compound's ability to cross the blood-brain barrier could make it valuable in treating central nervous system disorders such as Alzheimer's disease and other cognitive impairments.
In vitro and in vivo studies have provided valuable insights into the therapeutic potential of N-Isopropyl Noratropine. For example, preclinical trials have shown that the compound can effectively reduce symptoms associated with IBS by modulating cholinergic activity in the gastrointestinal tract. Furthermore, its potential role in mitigating motor symptoms in Parkinson's disease has been explored through animal models. These findings have laid the groundwork for further clinical investigations to evaluate its safety and efficacy in human populations.
The development of N-Isopropyl Noratropine also aligns with broader trends in pharmaceutical innovation, particularly the shift towards more personalized medicine. By leveraging structural modifications to enhance specificity and reduce side effects, drugs like N-Isopropyl Noratropine exemplify how targeted therapeutics can address complex diseases more effectively. As research continues to uncover new applications and refine formulations, this compound represents a significant advancement in the treatment of neurological and gastrointestinal disorders.
Future directions in the study of N-Isopropyl Noratropine may include exploring its potential as an adjunct therapy in combination with other medications. For instance, combining it with dopaminergic agents could offer synergistic benefits in managing Parkinson's disease symptoms. Similarly, its use alongside anti-microbial or anti-inflammatory agents might provide novel approaches to treating conditions like Crohn's disease or certain infections where cholinergic pathways play a role.
The regulatory landscape for N-Isopropyl Noratropine is also evolving, with increasing emphasis on rigorous clinical trials to support its approval for various indications. As regulatory bodies continue to prioritize innovative therapies that address unmet medical needs, compounds like N-Isopropyl Noratrapoine are well-positioned to gain approval rapidly if they demonstrate clear therapeutic advantages over existing treatments.
In conclusion, N-Isopropyl Noratrapoine (CAS No. 22235-81-0) is a promising compound with significant potential in treating neurological and gastrointestinal disorders. Its unique chemical structure, favorable pharmacokinetic properties, and demonstrated efficacy in preclinical studies make it a valuable candidate for further development. As research advances and regulatory pathways become more streamlined for innovative therapies, N-Isopropyl Noratrapoine is poised to play a crucial role in modern medicine.
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